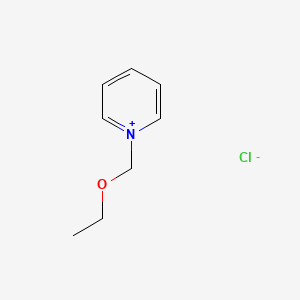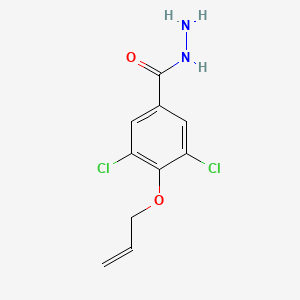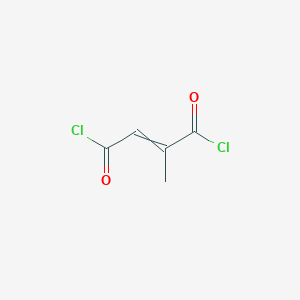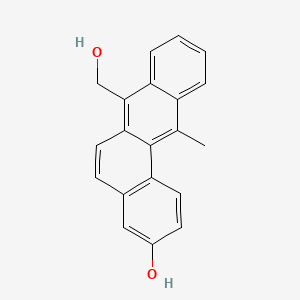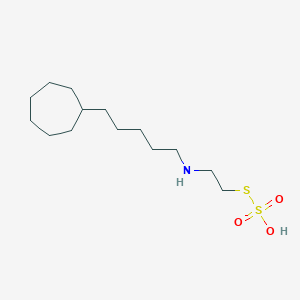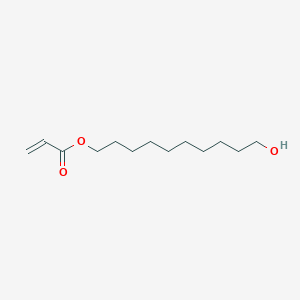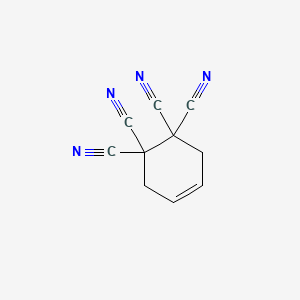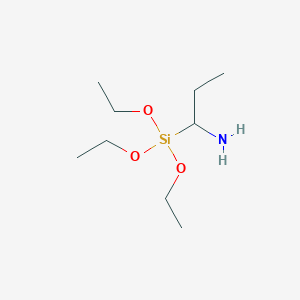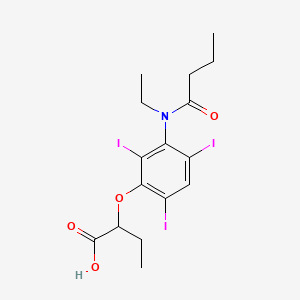
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:
Iodination of Phenol: The starting material, phenol, is iodinated to introduce iodine atoms at the 2, 4, and 6 positions.
Formation of Phenoxybutyric Acid: The iodinated phenol is then reacted with butyric acid to form the phenoxybutyric acid derivative.
Amidation: The final step involves the reaction of the phenoxybutyric acid with N-ethylbutyramide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Substitution: The iodine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Major Products
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its structural complexity and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The presence of iodine atoms and the phenoxy group may impart unique properties, making it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving iodine metabolism.
Mecanismo De Acción
The mechanism of action of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms may also influence its interaction with biological molecules, potentially affecting its pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(N-Methylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is unique due to the specific combination of functional groups and the presence of iodine atoms. This combination may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
24340-26-9 |
|---|---|
Fórmula molecular |
C16H20I3NO4 |
Peso molecular |
671.05 g/mol |
Nombre IUPAC |
2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-7-12(21)20(6-3)14-9(17)8-10(18)15(13(14)19)24-11(5-2)16(22)23/h8,11H,4-7H2,1-3H3,(H,22,23) |
Clave InChI |
PYSYKXNHLJWPJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(CC)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)

